

Technical Guide: Certificate of Analysis for Fenhexamid-d10

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Compound of Interest

Compound Name: Fenhexamid-d10

Cat. No.: B15295614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, **Fenhexamid-d10**. This document is intended to assist researchers, scientists, and drug development professionals in understanding and utilizing this reference material for analytical and pharmacokinetic studies.

Compound Information

Fenhexamid-d10 is the deuterium-labeled analog of Fenhexamid, a fungicide. It is commonly used as an internal standard in analytical methods to improve the accuracy of quantification of Fenhexamid in various matrices.

Parameter	Value
Compound Name	Fenhexamid-d10
Synonyms	N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide
CAS Number	1246815-53-1[1]
Unlabelled CAS Number	126833-17-8[1]
Molecular Formula	C ₁₄ H ₇ D ₁₀ Cl ₂ NO ₂ [1]
Molecular Weight	312.26 g/mol [1]
Deuterium Incorporation	d10

Analytical Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for **Fenhexamid-d10**.

Analytical Test	Specification	Result
Chemical Purity (HPLC)	>95%[1]	>98%
Isotopic Purity (Mass Spec)	≥98%	99.2%
Residual Solvents (GC-HS)	Conforms to USP <467>	Conforms
Loss on Drying	≤0.5%	0.2%
Assay (qNMR)	95.0% - 105.0%	99.5%

Experimental Protocols

Detailed methodologies for the key experiments cited in the analytical data summary are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of **Fenhexamid-d10** by separating it from any non-isotopically labeled impurities.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Lichrospher Select B, 125 mm x 4 mm, 5 µm particle size
- Mobile Phase: A gradient mixture of water (with 1 g/L NaH₂PO₄) and acetonitrile (50:50 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
- Procedure: A solution of **Fenhexamid-d10** is prepared in the mobile phase and injected into the HPLC system. The peak area of **Fenhexamid-d10** is compared to the total area of all peaks to calculate the purity.

Isotopic Purity by Mass Spectrometry (MS)

This method confirms the identity and determines the isotopic purity of **Fenhexamid-d10**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Sample Preparation: The sample is dissolved in an appropriate solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
- Procedure: The sample solution is infused into the mass spectrometer. The mass spectrum is acquired, and the relative intensities of the molecular ions corresponding to the deuterated (d10) and non-deuterated (d0) forms of Fenhexamid are measured to calculate the isotopic purity.

Assay by Quantitative Nuclear Magnetic Resonance (qNMR)

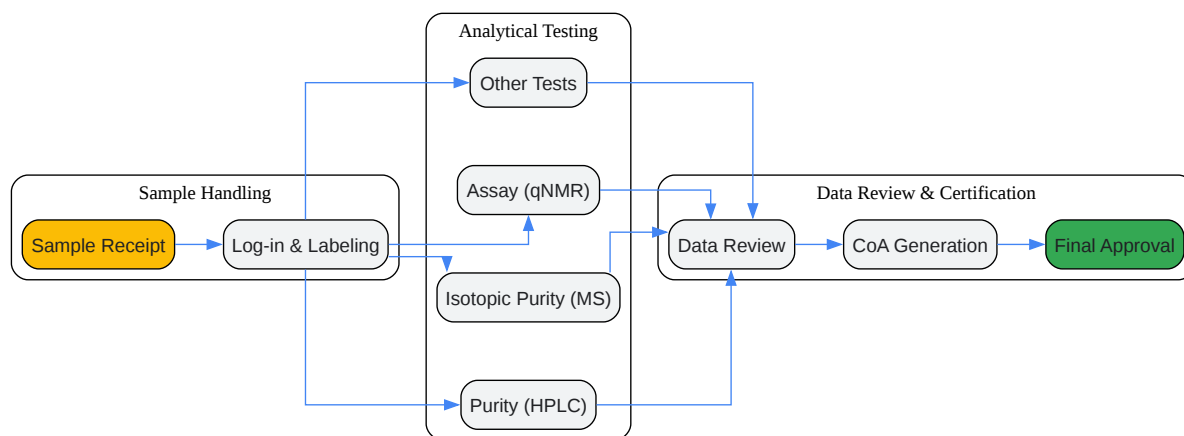
This method provides an accurate determination of the concentration of **Fenhexamid-d10** in a solution by comparing its NMR signal intensity to that of a certified internal standard.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., Chloroform-d).
- Internal Standard: A certified reference material with a known purity and a distinct NMR signal that does not overlap with the analyte signals (e.g., maleic anhydride).
- Procedure:
 - Accurately weigh the **Fenhexamid-d10** sample and the internal standard into an NMR tube.
 - Add a known volume of the deuterated solvent.
 - Acquire the ^1H NMR spectrum.
 - Integrate the signals of the analyte and the internal standard.
 - Calculate the assay value based on the integral values, molar masses, and weights of the sample and the internal standard.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a reference standard like **Fenhexamid-d10**.

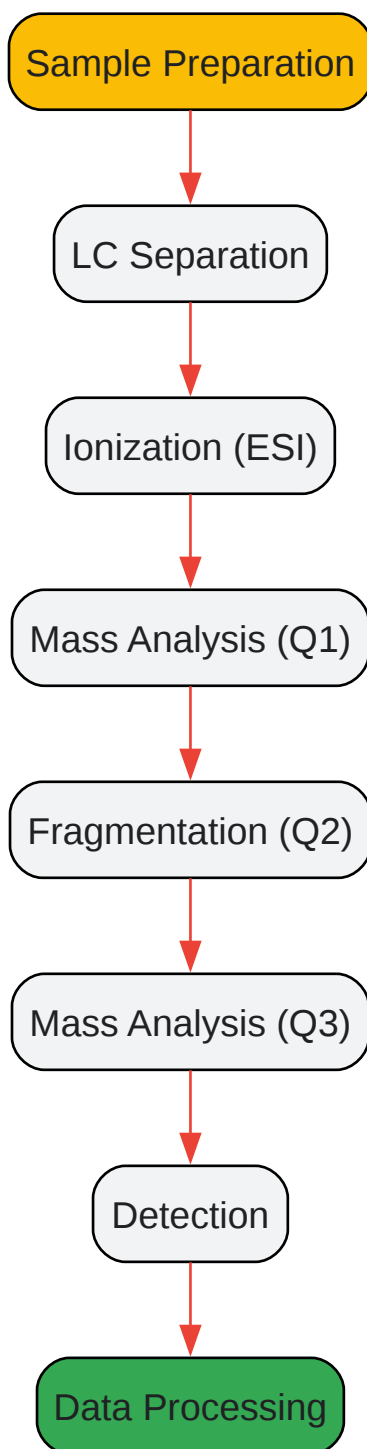


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General workflow for generating a Certificate of Analysis.

LC-MS/MS Analytical Workflow

The diagram below outlines the typical workflow for the analysis of **Fenhexamid-d10** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



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Typical workflow for LC-MS/MS analysis.

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References

- 1. Fenhexamid-d10 | CAS 1246815-53-1 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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